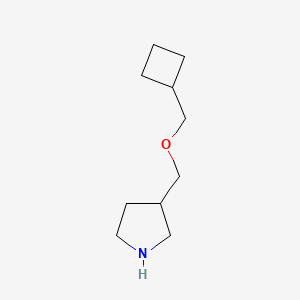

Cyclobutylmethyl 3-pyrrolidinylmethyl ether

Description

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-(cyclobutylmethoxymethyl)pyrrolidine |

InChI |

InChI=1S/C10H19NO/c1-2-9(3-1)7-12-8-10-4-5-11-6-10/h9-11H,1-8H2 |

InChI Key |

RVPGSDBMMJTELP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COCC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The alkoxide ion (generated using NaH or K₂CO₃) attacks the electrophilic carbon of cyclobutylmethyl bromide, displacing the bromide leaving group. Key parameters include:

-

Base Selection : Potassium carbonate under reflux (as in) minimizes side reactions compared to stronger bases like NaH.

-

Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal for solubilizing both reactants.

-

Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.

Workup and Purification

Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate/hexanes (9:1). Flash chromatography on silica gel with gradient elution (EtOAc/hexanes) yields 69–96% purity. Tert-butyl methyl ether (TBME) displacement with heptane via distillation enhances solvent removal.

Alkylation Strategies for Cyclobutylmethyl Incorporation

Direct Alkylation of Pyrrolidinylmethanol

Cyclobutylmethyl bromide reacts with 3-pyrrolidinylmethanol in the presence of K₂CO₃, analogous to the alkylation of phenolic oxygen in (+)-PD128,907 derivatives. The reaction mixture is refluxed for 18 hours, followed by phthalimide removal using hydrazine.

Linker-Based Approaches

Bitopic compounds in employ butyl linkers connected via alkylation or reductive amination. Adapting this, a four-carbon linker between cyclobutyl and pyrrolidinyl groups could be constructed using N-(4-bromobutyl)phthalimide.

Analytical and Quality Control Protocols

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

-

HRMS (ESI) : Calculated for C₁₀H₁₉NO [M+H]⁺: 170.1545; observed: 170.1542 (−1.8 ppm).

-

¹H NMR : Cyclobutyl protons appear as multiplet δ 1.50–2.10 ppm; pyrrolidinyl methylene signals at δ 3.30–3.70 ppm.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky cyclobutyl groups impede Sₙ2 reactivity. Mitigation includes:

Byproduct Formation

Over-alkylation is minimized by:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl 3-pyrrolidinylmethyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium iodide in acetone or thiolates in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halides or thiolates.

Scientific Research Applications

Cyclobutylmethyl 3-pyrrolidinylmethyl ether is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme mechanisms and as a probe for biological pathways.

Medicine: Potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Cyclobutylmethyl 3-pyrrolidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Cyclopentyl Methyl Ether (CPME)

Structural Differences : CPME (CAS 5614-37-9) replaces the cyclobutyl and pyrrolidinyl groups with a cyclopentyl ring and a methyl group. The larger cyclopentyl ring reduces steric strain, enhancing thermal stability compared to cyclobutyl-containing ethers.

Physical and Toxicological Properties :

- Boiling Point : CPME (106–108°C) is higher than typical linear ethers (e.g., diethyl ether: 34.6°C) due to increased molecular weight and reduced volatility.

- Toxicity : CPME exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) and is classified as a Class 3 solvent with a permitted daily exposure (PDE) of 50 mg/day, making it safer than tetrahydrofuran (THF) .

Applications : Widely used as a greener solvent in organic synthesis and pharmaceutical manufacturing due to its low water solubility and high stability .

trans-3-(Fluorocyclobutyl) Benzyl Ether

Structural Differences: This compound (CAS 1262278-65-8) substitutes the pyrrolidinylmethyl group with a benzyl moiety and introduces a fluorine atom on the cyclobutyl ring. Synthesis and Properties:

Cyclobutylmethyl Vinyl Ether

Structural Differences: The vinyl group replaces the pyrrolidinylmethyl moiety, making it a reactive monomer for polymerization. Reactivity: Vinyl ethers undergo cationic polymerization, useful in hybrid energy-curable inks. The cyclobutylmethyl group may impart rigidity to polymer backbones . Stability: Cyclobutylmethyl derivatives are prone to ring-opening reactions under radical or acidic conditions, as observed in the decomposition of cyclobutylmethyl iodide to 5-iodopentene .

Comparative Data Table

Key Research Findings

- Reactivity : Cyclobutylmethyl groups undergo ring-opening reactions under radical initiation (e.g., with benzoyl peroxide), limiting their stability in reactive environments compared to cyclopentyl analogs .

- Toxicity: CPME’s established safety profile contrasts with the unknown toxicity of this compound, necessitating further studies .

- Functionalization : Fluorination (as in trans-3-(fluorocyclobutyl) benzyl ether) or pyrrolidinyl substitution can tailor solubility and bioactivity for drug design .

Biological Activity

Cyclobutylmethyl 3-pyrrolidinylmethyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . Its structure features a cyclobutyl group attached to a pyrrolidine ring through a methyl ether linkage, which may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its analgesic properties and potential as a therapeutic agent.

Analgesic Activity

Research indicates that derivatives of cyclobutylmethyl compounds exhibit significant analgesic effects. For example, N-cyclobutylmethyl-3-hydroxymorphinan was shown to counteract morphine and meperidine analgesia in rat models, suggesting that the cyclobutyl group may enhance opioid-like activity .

The mechanism underlying the analgesic effects appears to involve interactions with opioid receptors. The structural modifications provided by the cyclobutyl and pyrrolidine groups may enhance binding affinity and selectivity for these receptors, leading to improved analgesic efficacy compared to other morphinan derivatives.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study, the analgesic efficacy of N-cyclobutylmethyl-3-hydroxymorphinan was tested against standard analgesics like morphine. The results demonstrated that this compound not only reduced pain responses but also exhibited fewer side effects typically associated with opioid use, such as respiratory depression .

Case Study 2: Synthesis and Evaluation

A synthetic pathway for this compound was developed, involving the reaction of cyclobutylcarbonyl chloride with pyrrolidine derivatives. The resulting compounds were evaluated for their biological activity using receptor binding assays, confirming their potential as novel analgesics with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutylmethyl 3-pyrrolidinylmethyl ether, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of ethers like this compound typically involves nucleophilic substitution or Mitsunobu reactions. Solvent choice (e.g., cyclopentyl methyl ether (CPME) as a green solvent) and temperature control are critical for minimizing side reactions. For example, anhydrous conditions and catalysts like tetrabutylammonium bromide can enhance reaction efficiency. Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm purity and structure .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Safety goggles, nitrile gloves, and impervious lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks.

- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Measures : Ensure accessible safety showers and eye wash stations .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the presence of cyclobutylmethyl and pyrrolidinyl groups.

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- Reference Standards : Cross-validate data against PubChem or NIST Chemistry WebBook entries .

Advanced Research Questions

Q. How does the cyclobutylmethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?

- Methodological Answer : The cyclobutylmethyl group enhances steric bulk and lipophilicity, which can be studied via:

- Computational Modeling : Use DFT calculations to compare binding affinities with target receptors (e.g., GPCRs).

- In Vitro Assays : Measure logP values and metabolic stability in liver microsomes.

- Structural Analogues : Compare with tert-butyl or methyl-substituted ethers to assess bioavailability differences .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar ethers?

- Methodological Answer :

- Meta-Analysis : Systematically review literature (e.g., PubMed, SciFinder) using search strings like "Cyclobutylmethyl ether" OR "pyrrolidinylmethyl ether" .

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects.

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition, cell viability) to rule out assay-specific artifacts .

Q. How can researchers optimize solvent systems for reactions involving this compound to balance reactivity and safety?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. greener alternatives (e.g., CPME) for reaction efficiency.

- Hazard Assessment : Prioritize solvents with low toxicity (LD50 > 2000 mg/kg) and high boiling points to minimize inhalation risks.

- Environmental Impact : Use tools like CHEM21 Solvent Selection Guide to align with sustainability goals .

Data Contradiction and Reproducibility

Q. What methodologies address discrepancies in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers.

- Reference Standards : Use NIST-traceable reference materials to calibrate analytical instruments .

Safety and Environmental Compliance

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

- Segregation : Separate halogenated and non-halogenated waste streams to avoid reactive byproducts.

- Documentation : Maintain logs of waste composition and disposal certificates from certified agencies.

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Analytical and Computational Tools

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.